

Introduction: The Significance of a Chiral Halohydrin

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Compound of Interest

Compound Name: (R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098

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(R)-2-Chloro-1-phenylethanol (CAS: 56751-12-3) is a vital chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As a chiral halohydrin, its molecular structure incorporates two highly reactive functional groups—a hydroxyl and a chloro group—on adjacent carbon atoms, with a defined stereocenter at the carbinol carbon. This specific three-dimensional arrangement is crucial, as the biological activity of many complex molecules is dependent on their stereochemistry.

The primary value of **(R)-2-chloro-1-phenylethanol** lies in its role as a versatile intermediate for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The U.S. FDA's 1992 mandate requiring chiral drugs to be developed as single enantiomers has amplified the demand for such specific building blocks, moving away from racemic mixtures.[2] This compound serves as a key precursor in the synthesis of several notable drugs, simplifying what would otherwise be complex and costly chiral resolution steps.[1][2] Beyond pharmaceuticals, it also finds utility as a precursor in the flavor and fragrance industry.[1]

This guide provides an in-depth technical overview of **(R)-2-chloro-1-phenylethanol**, focusing on its synthesis via stereoselective biocatalysis, analytical validation, key applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of **(R)-2-Chloro-1-**

phenylethanol are summarized below.

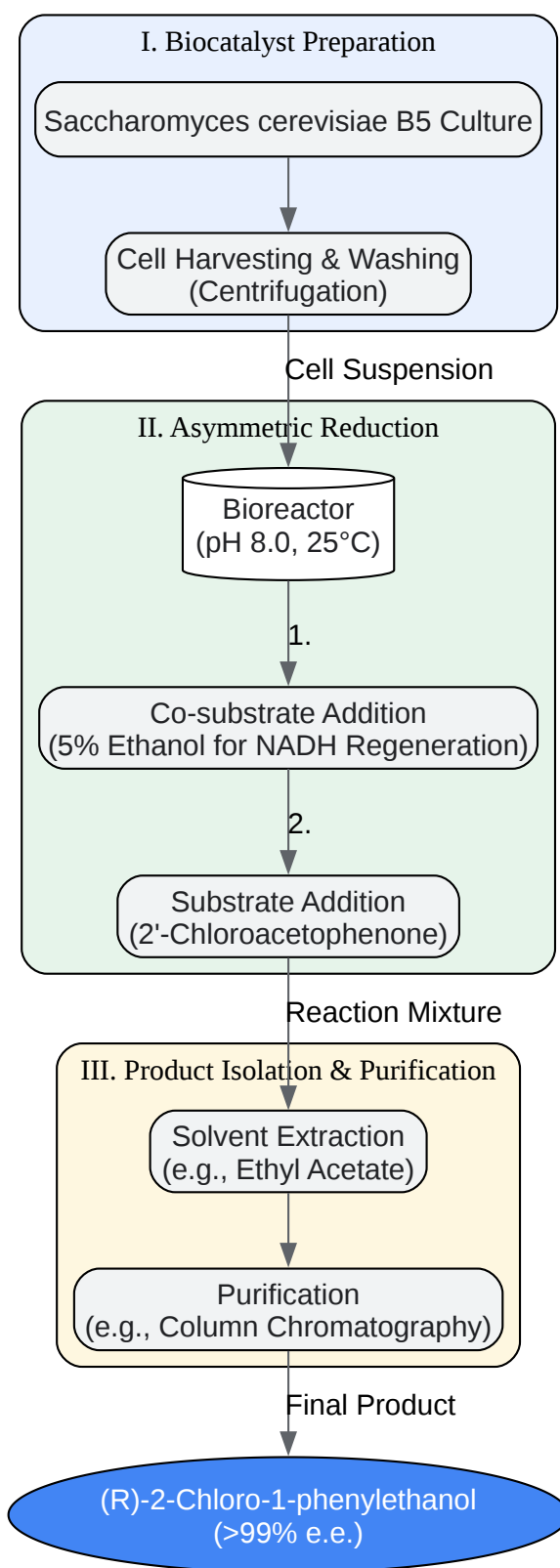
Property	Value	Source(s)
CAS Number	56751-12-3	[1][3]
Molecular Formula	C ₈ H ₉ ClO	[1][4]
Molecular Weight	156.61 g/mol	[1][5]
Appearance	Colorless, slightly orange or yellow clear liquid	[1]
Density	1.185 - 1.19 g/mL at 25 °C	[1][4]
Boiling Point	109 - 111 °C at 6 mmHg	[1][3]
Refractive Index (n _{20/D})	1.552	[4][5]
Optical Rotation [α] _{20/D}	-48° (c=1 or 2.8 in cyclohexane)	[1][3]
Flash Point	113 °C (235.4 °F) - closed cup	[5]
Synonyms	(R)-(-)-α-(Chloromethyl)benzyl alcohol, (R)-(-)-α-(Chloromethyl)benzenemethanol	[1]

Stereoselective Synthesis: Biocatalytic Reduction of 2'-Chloroacetophenone

The most critical aspect of producing **(R)-2-chloro-1-phenylethanol** is controlling the stereochemistry to yield the desired (R)-enantiomer. While classical chemical synthesis often produces a racemic mixture requiring subsequent resolution, biocatalysis offers a direct, highly stereoselective, and environmentally benign route. The asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone, using microorganisms is a well-established and efficient method.[6][7]

The causality behind this choice is the exquisite stereoselectivity of enzymes, specifically alcohol dehydrogenases (ADHs), present in organisms like *Saccharomyces cerevisiae* (baker's yeast). These enzymes can preferentially deliver a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol with high enantiomeric excess (e.e.).

Workflow for Biocatalytic Synthesis



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Caption: Biocatalytic synthesis of **(R)-2-Chloro-1-phenylethanol**.

Detailed Experimental Protocol: Yeast-Mediated Reduction

This protocol is based on the highly effective reduction of 2'-chloroacetophenone using *Saccharomyces cerevisiae* B5.[\[6\]](#)

- Biocatalyst Preparation:
 - Cultivate *Saccharomyces cerevisiae* strain B5 in a suitable growth medium until the desired cell density is reached.
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) to remove residual media components. Resuspend the cells in the reaction buffer to a final concentration (e.g., 10.75 mg/mL dry cell weight for optimal results).[\[6\]](#)
- Asymmetric Reduction:
 - In a temperature-controlled bioreactor, prepare a buffered solution (pH 8.0).[\[6\]](#)
 - Add ethanol to a final concentration of 5% (v/v). Ethanol acts as a co-substrate; its oxidation by yeast enzymes regenerates the NADH cofactor required for the reduction of the ketone, significantly increasing the product yield from as low as 17% to 74% or higher. [\[6\]](#)
 - Add the 2'-chloroacetophenone substrate (e.g., 6.47 mmol/L). Note: High substrate concentrations can be toxic to the cells and inhibit reductase activity, so controlled addition may be necessary for larger scales.[\[6\]](#)
 - Maintain the reaction at 25°C with gentle agitation to ensure cell suspension.
- Reaction Monitoring and Work-up:
 - Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) until the substrate is fully consumed.

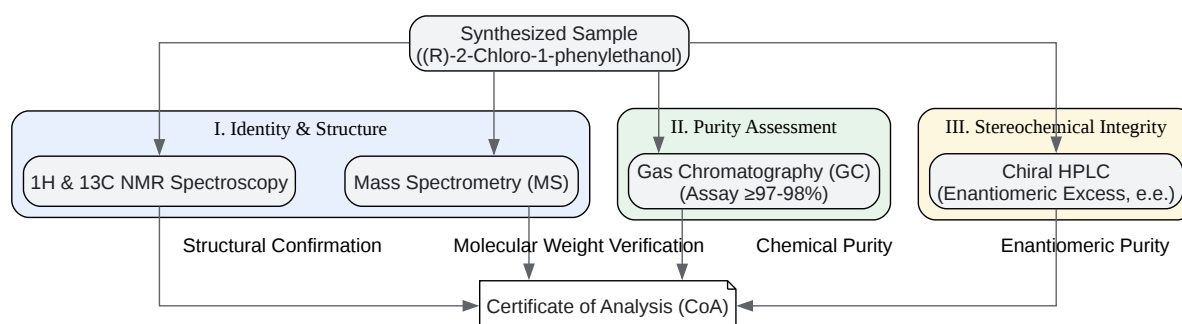
- Once complete, remove the yeast cells by centrifugation or filtration.
- Extract the aqueous supernatant with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude **(R)-2-chloro-1-phenylethanol** using silica gel column chromatography to remove any non-volatile impurities.

This biocatalytic approach is self-validating in its stereoselectivity, as the enzymatic machinery consistently produces the (R)-enantiomer with an enantiomeric excess that can reach 100% under optimal conditions.[6]

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of **(R)-2-chloro-1-phenylethanol** is a critical step. A multi-step analytical workflow is employed to ensure the material meets the required specifications for use in GMP environments.

Analytical Workflow



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Caption: Analytical workflow for quality control.

- Identity Confirmation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the phenyl, methine (CH-OH), and chloromethyl (CH_2Cl) protons.[8]
 - Mass Spectrometry (MS): Confirms the molecular weight (156.61 g/mol) and provides fragmentation patterns consistent with the structure.[1][8]
- Purity Determination:
 - Gas Chromatography (GC): A standard GC analysis is used to determine the chemical purity of the compound, which is typically specified as $\geq 97\%$ or $\geq 98\%$.[1]
- Enantiomeric Purity:
 - Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial analysis for a chiral compound. The sample is passed through a chiral stationary phase that can differentiate between the (R)- and (S)-enantiomers. This method quantifies the enantiomeric excess (e.e.), ensuring it meets the high standards ($>99\%$) required for pharmaceutical applications.

Applications in Drug Development and Synthesis

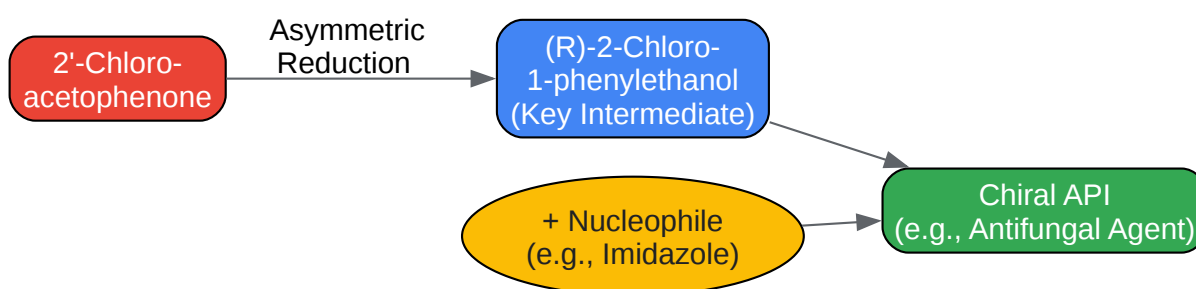
(R)-2-Chloro-1-phenylethanol is a cornerstone intermediate for several clinically important drugs where the stereochemistry is a determining factor for efficacy and safety.

- Bronchodilators: It is a key precursor for the industrial preparation of (R)-Salbutamol and (R)-chlorprenaline, selective β_2 -adrenergic receptor agonists used to treat asthma and bronchitis.[6] The (R)-enantiomer is the active form, while the (S)-enantiomer is less active and can contribute to side effects.
- Cholesterol-Lowering Drugs: The compound is used as a building block for the synthesis of the 3,5-dihydroxy hexanoate side chain, which is a critical pharmacophore in statin drugs like

Atorvastatin.[4]

- Antifungal Agents: It is a key intermediate in the synthesis of phenethylimidazole antifungal drugs such as Miconazole and Tioconazole.[2] The specific stereoconfiguration of the chlorohydrin determines the final stereochemistry and, consequently, the antifungal activity of the final API.[2]

Illustrative Synthetic Pathway



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Caption: Role as a key intermediate in API synthesis.

Safety, Handling, and Storage

Proper handling of **(R)-2-chloro-1-phenylethanol** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[9][10]

Hazard Category	GHS Hazard Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	[9][10]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[9]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	[9][10]
Skin Irritation	H315: Causes skin irritation	[9][11]
Eye Irritation	H319: Causes serious eye irritation	[9][11]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][11] In case of poor ventilation, use a suitable respirator.[11][12]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][12]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water.[10][12]
 - Eye Contact: Rinse cautiously with water for several minutes.[10][11]
 - Inhalation: Move the person to fresh air.[10][12]
 - Ingestion: Rinse mouth with water and seek immediate medical attention.[10][12]
- Storage: Store in a cool, dry, and well-ventilated place.[12][13] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[13] The material is classified as a combustible liquid.[5]

Conclusion

(R)-2-Chloro-1-phenylethanol stands out as a high-value chiral intermediate whose importance is directly tied to the increasing demand for enantiopure pharmaceuticals. Its defined stereochemistry allows for more efficient and targeted synthesis of complex APIs, reducing the potential for side effects associated with unwanted enantiomers. The advancement of biocatalytic methods, particularly the asymmetric reduction of its prochiral ketone precursor, has provided a robust, scalable, and environmentally responsible pathway for its production. For researchers and drug development professionals, a comprehensive understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the creation of next-generation therapeutics.

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